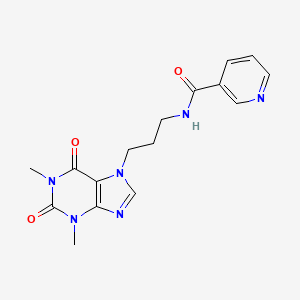
Theophylline, 7-(3-nicotinamidopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(3-nicotinamidopropyl)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the nicotinamidopropyl group to theophylline may enhance its pharmacological properties or introduce new therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-nicotinamidopropyl)- typically involves the reaction of theophylline with a nicotinamidopropyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling of the two molecules. Specific details on the reaction conditions and yields can vary based on the desired purity and scale of production.
Industrial Production Methods
Industrial production of Theophylline, 7-(3-nicotinamidopropyl)- would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 7-(3-nicotinamidopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions could introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a model molecule to study the effects of functional group modifications on theophylline’s properties.
Biology: Researchers can investigate the biological activity of the compound, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound may have potential as a new therapeutic agent for respiratory diseases or other conditions where theophylline is currently used.
Industry: The compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Theophylline, 7-(3-nicotinamidopropyl)- is likely similar to that of theophylline. The compound may act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP in cells. This can result in bronchodilation, increased heart muscle contractility, and other physiological effects. The addition of the nicotinamidopropyl group may modify these effects or introduce new mechanisms of action.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological properties.
Theobromine: A methylxanthine found in chocolate with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, 7-(3-nicotinamidopropyl)- is unique due to the addition of the nicotinamidopropyl group, which may enhance its pharmacological properties or introduce new therapeutic applications. This modification distinguishes it from other methylxanthines and may offer advantages in specific clinical or research settings.
Propiedades
Número CAS |
70454-27-2 |
|---|---|
Fórmula molecular |
C16H18N6O3 |
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N6O3/c1-20-13-12(15(24)21(2)16(20)25)22(10-19-13)8-4-7-18-14(23)11-5-3-6-17-9-11/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,23) |
Clave InChI |
VPNIXCPSFPGQQX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















